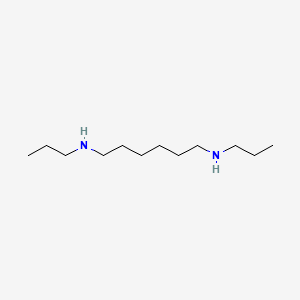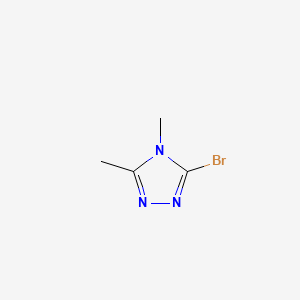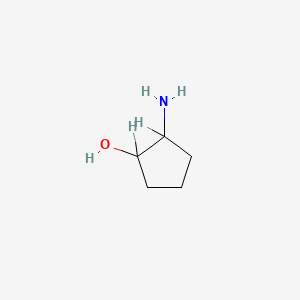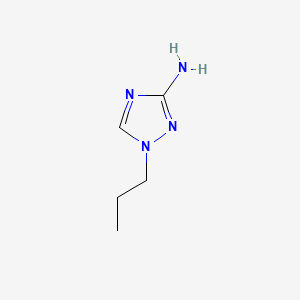
n,n'-Dipropylhexane-1,6-diamine
Übersicht
Beschreibung
Synthesis Analysis
DPHDA is involved in the biosynthesis of diamines, crucial monomers for polyamide plastics like nylon. The emphasis on sustainable development has led to the utilization of renewable raw materials for diamine synthesis, vital for a sustainable plastics industry. High-performance microbial factories, such as Escherichia coli and Corynebacterium glutamicum, have been increasingly used for the production of diamines, including 1,6-diaminohexane.Molecular Structure Analysis
The n,n’-dipropylhexane-1,6-diamine molecule contains a total of 41 bond(s). There are 13 non-H bond(s), 11 rotatable bond(s) and 2 secondary amine(s) (aliphatic) .Chemical Reactions Analysis
Research on n,n’-Dipropylhexane-1,6-diamine includes the study of its complexation behavior with metals. Investigations into the synthesis and characterization of metal dithiocarbamate complexes of various n,n’-dipropylhexane-1,6-diamines have been conducted. These studies are essential for understanding the formation and properties of these complexes, which have significant implications in various industrial applications, particularly in catalysis and material science.Physical And Chemical Properties Analysis
DPHDA is a colorless, water-soluble liquid with a pungent odor. It has a molecular weight of 145.22 g/mol.Wissenschaftliche Forschungsanwendungen
Biosynthesis in Plastic Industry
n,n'-Dipropylhexane-1,6-diamine is involved in the biosynthesis of diamines, crucial monomers for polyamide plastics like nylon. The emphasis on sustainable development has led to the utilization of renewable raw materials for diamine synthesis, vital for a sustainable plastics industry. High-performance microbial factories, such as Escherichia coli and Corynebacterium glutamicum, have been increasingly used for the production of diamines, including 1,6-diaminohexane. This research highlights the growing importance of bio-based diamines in the plastic industry and the associated challenges and opportunities (Wang, Li, & Deng, 2020).
Metal Complexation
Research on n,n'-Dipropylhexane-1,6-diamine includes the study of its complexation behavior with metals. Investigations into the synthesis and characterization of metal dithiocarbamate complexes of various n,n'-dipropylhexane-1,6-diamines have been conducted. These studies are essential for understanding the formation and properties of these complexes, which have significant implications in various industrial applications, particularly in catalysis and material science (Halimehjani et al., 2019).
Environmental Monitoring
Another important application of n,n'-Dipropylhexane-1,6-diamine is in environmental monitoring. It has been used for the determination of diisocyanate-derived amines in biological samples like urine. This application is particularly relevant in occupational health, where monitoring exposure to hazardous substances is crucial (Rosenberg & Savolainen, 1986).
Polymer Science
In polymer science, n,n'-Dipropylhexane-1,6-diamine has been used in the synthesis of various polymers. For example, its reaction with 1,2-diphenyldiborane(6) has been investigated to create new polymer materials. Understanding the polycondensation reactions involving this diamine helps in developing novel materials with potential applications in various fields, including electronics and material engineering (Korshak, Zamyartina, & Bekasova, 1963).
Wirkmechanismus
DPHDA has been used in the synthesis of various polymers. For example, its reaction with 1,2-diphenyldiborane (6) has been investigated to create new polymer materials. Understanding the polycondensation reactions involving this diamine helps in developing novel materials with potential applications in various fields, including electronics and material engineering.
Safety and Hazards
DPHDA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Eigenschaften
IUPAC Name |
N,N'-dipropylhexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2/c1-3-9-13-11-7-5-6-8-12-14-10-4-2/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATUUAQLQWALQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCCCCNCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301248 | |
| Record name | n,n'-dipropylhexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n,n'-Dipropylhexane-1,6-diamine | |
CAS RN |
6994-82-7 | |
| Record name | NSC142014 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n'-dipropylhexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)


![3,4-Dibromothieno[2,3-b]thiophene](/img/structure/B1267057.png)







![2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1267070.png)